molecular formula C8H4BrNO2S B13918993 5-Bromobenzo[D]isothiazole-7-carboxylic acid

5-Bromobenzo[D]isothiazole-7-carboxylic acid

Cat. No.: B13918993
M. Wt: 258.09 g/mol
InChI Key: OORWBDYADITWJB-UHFFFAOYSA-N
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Description

5-Bromobenzo[D]isothiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO2S. It is characterized by a bromine atom attached to a benzoisothiazole ring, which also contains a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[D]isothiazole-7-carboxylic acid typically involves the bromination of benzoisothiazole derivatives followed by carboxylation. One common method includes the reaction of benzoisothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[D]isothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

Scientific Research Applications

5-Bromobenzo[D]isothiazole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[D]isothiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activities. The compound may inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromobenzo[D]isothiazole-3-carboxylic acid
  • 5-Bromobenzo[D]isothiazole-4-carboxylic acid
  • 5-Bromobenzo[D]isothiazole-6-carboxylic acid

Uniqueness

5-Bromobenzo[D]isothiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and carboxylic acid group influences its reactivity and interactions with molecular targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

5-bromo-1,2-benzothiazole-7-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-5-1-4-3-10-13-7(4)6(2-5)8(11)12/h1-3H,(H,11,12)

InChI Key

OORWBDYADITWJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)C(=O)O)Br

Origin of Product

United States

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